2-((2-Cyclohexylethyl)amino)adenosine

adenosine A2A receptor selectivity structure‑activity relationship receptor binding assay

2-((2-Cyclohexylethyl)amino)adenosine (CAS 124498-52-8), also designated CGS 22492, is a synthetic N-alkylated 2-aminoadenosine that functions as a highly selective adenosine A2A receptor agonist. Developed by Ciba‑Geigy in the early 1990s, this compound features a cyclohexylethylamino substituent at the purine 2‑position, conferring low‑nanomolar affinity for the A2A receptor while maintaining >500‑fold selectivity over the A1 receptor.

Molecular Formula C18H28N6O4
Molecular Weight 392.5 g/mol
CAS No. 124498-52-8
Cat. No. B054824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Cyclohexylethyl)amino)adenosine
CAS124498-52-8
Synonyms2-((2-cyclohexylethyl)amino)adenosine
CGS 22492
CGS-22492
Molecular FormulaC18H28N6O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C18H28N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,1-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1
InChIKeyKVFIFVMFYLZJBZ-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492) – A Highly Selective Adenosine A2A Receptor Agonist for Differentiated Pharmacological Research


2-((2-Cyclohexylethyl)amino)adenosine (CAS 124498-52-8), also designated CGS 22492, is a synthetic N-alkylated 2-aminoadenosine that functions as a highly selective adenosine A2A receptor agonist [1]. Developed by Ciba‑Geigy in the early 1990s, this compound features a cyclohexylethylamino substituent at the purine 2‑position, conferring low‑nanomolar affinity for the A2A receptor while maintaining >500‑fold selectivity over the A1 receptor [1]. Its molecular formula is C₁₈H₂₈N₆O₄ (MW 392.5 g/mol) [2]. Unlike first‑generation adenosine agonists, CGS 22492 produces hypotension without bradycardia in rat models, a profile directly attributable to its high A2A selectivity [1].

Why 2-((2-Cyclohexylethyl)amino)adenosine Cannot Be Replaced by Generic Adenosine A2A Agonists – Quantitative Selectivity and Efficacy Differentiation


Adenosine A2A receptor agonists are not interchangeable: even structurally similar analogs exhibit divergent A2A/A1 selectivity ratios, vasodilatory efficacy, and cardiovascular side‑effect profiles [1][2]. For instance, the prototypical A2A agonist CGS 21680 achieves only 44% relaxation of human coronary artery at 10⁻⁴ M versus ~70% for CGS 22492, while the close cyclohexenyl analog CGS 22989 exhibits only 210‑fold A2 selectivity compared to 530‑fold for CGS 22492 [1][3]. Non‑selective agonists such as NECA and CHA produce confounding bradycardia that complicates in vivo data interpretation, whereas CGS 22492 lowers blood pressure without altering heart rate [1][4]. These quantitative differences—measured in identical assay systems—demonstrate that generic substitution risks altering both experimental outcomes and procurement specifications.

Product-Specific Quantitative Evidence Guide for 2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492) – Head-to-Head Comparator Data for Procurement Decisions


530‑Fold A2 Receptor Selectivity – Superior to CGS 22989 (210‑Fold) and CV‑1808 (14‑Fold)

In rat striatal A2 receptor binding assays, CGS 22492 (compound 3af) demonstrated an IC₅₀ of 22 nM and 530‑fold selectivity for A2 over A1 receptors [1]. By comparison, the cyclohexenyl analog CGS 22989 (3ag) exhibited 210‑fold selectivity, while the parent 2‑phenethylamino adenosine (3d) showed only 14‑fold selectivity [1]. The non‑selective reference agonist NECA displayed approximately unity selectivity (A1/A2 ratio ≈ 1) [1].

adenosine A2A receptor selectivity structure‑activity relationship receptor binding assay CGS 22492

Maximal Vasodilation in Human Coronary Artery – 70% Relaxation vs 44% for CGS 21680

In human coronary artery rings pre‑contracted with 35 mM KCl, CGS 22492 achieved approximately 70% relaxation at 10⁻⁴ M, statistically equivalent to NECA's maximal effect (≈ 70%) but substantially greater than CGS 21680, which reached only 44% relaxation at the same concentration [1]. EC₅₀ values were 11.27 ± 1.53 μM for CGS 22492, 4.71 ± 0.46 μM for CGS 21680, and 1.25 ± 0.11 μM for NECA [1].

human coronary artery vasodilation adenosine A2A agonist CGS 21680 ex vivo efficacy

Hypotension Without Bradycardia in Normotensive Rats – Differentiated from Non‑Selective Agonists

In anesthetized normotensive rats, intravenous CGS 22492 produced dose‑dependent reductions in blood pressure without eliciting bradycardia, whereas the non‑selective adenosine agonists CHA (N⁶‑cyclohexyladenosine), CPA (N⁶‑cyclopentyladenosine), and R‑PIA produced pronounced bradycardia at equi‑hypotensive doses [1]. This functional dissociation is a direct consequence of its 530‑fold A2A selectivity, as A1 receptor activation mediates negative chronotropic effects [1].

bradycardia hypotension adenosine A1 receptor in vivo hemodynamics CGS 22492

Absence of Tachycardia During Chronic Infusion – Differentiated from CGS 21680C and CGS 22989

In a 2‑week chronic intravenous infusion study in conscious spontaneously hypertensive rats (SHR), CGS 21680C and CGS 22989 at infusion rates of 0.25 and 0.5 μg/kg/min produced significant tachycardia on days 1 and 2, whereas CGS 22492 at identical infusion rates did not increase heart rate [1]. All three agonists initially reduced systolic blood pressure, but tolerance developed within 2 weeks, accompanied by a decrease in A2 receptor Bmax values [1].

chronic infusion tachycardia tolerance spontaneously hypertensive rat CGS 22492

Cyclohexanyl Bioisostere Optimization – 530‑Fold Selectivity Achieved by Phenyl Ring Saturation

Systematic SAR analysis revealed that replacing the phenyl ring in 2‑(2‑phenethylamino)adenosine (14‑fold A2‑selective) with a cyclohexenyl group (CGS 22989) increased selectivity to 210‑fold, and full saturation to the cyclohexanyl analog (CGS 22492) further boosted selectivity to 530‑fold [1]. This progression demonstrates that the saturated cyclohexane ring provides optimal complementarity to the hydrophobic pocket of the A2A receptor, outperforming both aromatic and partially unsaturated bioisosteres [1].

bioisostere cyclohexane adenosine A2A agonist design selectivity optimization SAR

Recommended Application Scenarios for 2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492) in Differentiated Research and Drug Discovery


Ex Vivo Human Vascular Pharmacology Requiring Maximal A2A‑Mediated Relaxation

When performing human coronary or saphenous vein ring studies, CGS 22492 delivers ~70% relaxation at 10⁻⁴ M—substantially greater than CGS 21680 (44%)—enabling assessment of full A2A‑mediated vasodilatory capacity [1]. Its lower potency (EC₅₀ 11.27 μM) relative to NECA also provides a wider dynamic range for concentration‑response curve construction in human tissue [1].

In Vivo Hemodynamic Studies Where Heart Rate Artifacts Must Be Excluded

For conscious or anesthetized rat models of blood pressure regulation, CGS 22492 offers a unique profile: it reduces blood pressure without inducing bradycardia (unlike CHA/CPA) or tachycardia (unlike CGS 21680C/CGS 22989) at both acute and chronic dosing regimens [1][2][3]. This makes it an ideal candidate for isolating the vasodilatory component of A2A activation.

Selective A2A Receptor Activation in Neuropharmacology Without A1‑Mediated Sedation

The 530‑fold A2A selectivity of CGS 22492 minimizes A1 receptor engagement, which is associated with sedation, bradycardia, and inhibition of neurotransmitter release [1]. This profile is advantageous for studying A2A receptor function in the central nervous system or in PC12 cell models of dopamine release [1][4].

Medicinal Chemistry Benchmarking – A Validated High‑Selectivity A2A Agonist Scaffold

CGS 22492 serves as a reference standard for optimizing 2‑position substituents in adenosine A2A agonist design. Its cyclohexanyl group achieves 530‑fold selectivity, outperforming phenyl (14‑fold) and cyclohexenyl (210‑fold) bioisosteres in the same assay series [1]. Procurement of this compound enables direct benchmarking of novel analogs against a well‑characterized, highly selective scaffold.

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